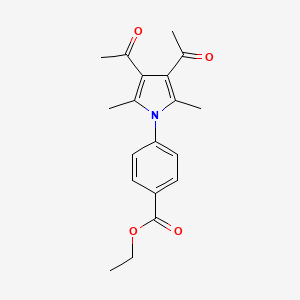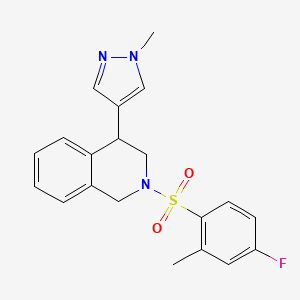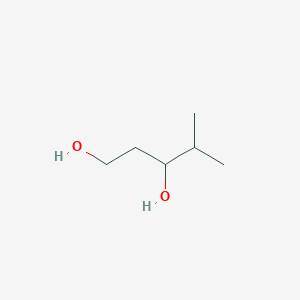![molecular formula C20H14ClF6N3O3 B2572719 [1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 318469-45-3](/img/structure/B2572719.png)
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The compound also contains a pyrazol group, which is a class of organic compounds with the formula C3H3N2H .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazol group, a trifluoromethyl group, and a phenoxy group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.科学的研究の応用
Heterocyclic Compounds Synthesis
The chemistry of heterocyclic compounds, such as pyrazoles, is a vital area of study. Gomaa and Ali (2020) reviewed the synthesis and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their use as building blocks for various heterocyclic compounds including pyrazolo-imidazoles and spiropyridines. This work underscores the potential of pyrazole derivatives in synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material science Gomaa & Ali, 2020.
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties. Kaur, Kumar, and Gupta (2015) discussed the significance of the trifluoromethyl group, particularly on the 3- or 5-position of the pyrazole nucleus, in influencing the activity profile of compounds. Their review highlights the importance of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents, indicating the potential biomedical applications of such compounds Kaur, Kumar, & Gupta, 2015.
Environmental Impact and Degradation
The environmental occurrence and degradation of chlorophenol compounds, which may share structural similarities with the query compound, have been extensively studied. For example, Bedoux et al. (2012) reviewed the toxicity, occurrence, and degradation of triclosan and its by-products in the environment. They highlighted its widespread use and persistence in the environment, indicating the importance of understanding the environmental impact and degradation pathways of chlorinated compounds Bedoux et al., 2012.
Chemosensors Development
Roy (2021) reviewed the development of chemosensors based on 4-methyl-2,6-diformylphenol, demonstrating how such compounds can be used to detect metal ions and other analytes. This highlights the application potential of similar compounds in developing sensors for environmental monitoring and analytical chemistry Roy, 2021.
特性
IUPAC Name |
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF6N3O3/c1-30-17(33-14-4-2-3-11(9-14)19(22,23)24)15(16(29-30)20(25,26)27)10-32-18(31)28-13-7-5-12(21)6-8-13/h2-9H,10H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNYSFSKEJWCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF6N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2572638.png)
![[3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2572640.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2572641.png)
![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)
![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2572649.png)
![4-(3-methylphenyl)-1-{[3-(propan-2-yloxy)phenyl]methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2572650.png)


![N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide](/img/structure/B2572656.png)
